N-[5-(methylamino)-2-nitrophenyl]acetamide N-[5-(methylamino)-2-nitrophenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13784292
InChI: InChI=1S/C9H11N3O3/c1-6(13)11-8-5-7(10-2)3-4-9(8)12(14)15/h3-5,10H,1-2H3,(H,11,13)
SMILES: CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-]
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol

N-[5-(methylamino)-2-nitrophenyl]acetamide

CAS No.:

Cat. No.: VC13784292

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(methylamino)-2-nitrophenyl]acetamide -

Specification

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
IUPAC Name N-[5-(methylamino)-2-nitrophenyl]acetamide
Standard InChI InChI=1S/C9H11N3O3/c1-6(13)11-8-5-7(10-2)3-4-9(8)12(14)15/h3-5,10H,1-2H3,(H,11,13)
Standard InChI Key NJYCVJXLKSBOJY-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-]

Introduction

N-[5-(methylamino)-2-nitrophenyl]acetamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group substituted with a methylamino group and an acetamide moiety. This compound belongs to a broader class of aromatic amines and nitroaromatics, which are known for their diverse biological activities and chemical properties.

Synthesis and Preparation

The synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide typically involves the reaction of 5-(methylamino)-2-nitroaniline with acetic anhydride or acetyl chloride in the presence of a base. This method is common for preparing acetamide derivatives from aromatic amines.

Biological Activities

While specific biological activities of N-[5-(methylamino)-2-nitrophenyl]acetamide are not extensively documented in the available literature, compounds with similar structures often exhibit a range of biological effects. Nitroaromatics and aromatic amines can have antimicrobial, anticancer, or antitubercular activities, depending on their substitution patterns and functional groups.

Biological ActivityRelated CompoundsMechanism
AntimicrobialNitroaromaticsInterference with microbial metabolism
AnticancerAromatic aminesInhibition of cell proliferation or induction of apoptosis
AntitubercularPhenoxyacetamidesInhibition of mycobacterial enzymes

Research Findings and Future Directions

Research on N-[5-(methylamino)-2-nitrophenyl]acetamide is limited, but studies on similar compounds suggest potential avenues for investigation. For instance, the antitubercular activity of phenoxyacetamides, as reported in studies like those on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, indicates that modifications to the aromatic ring can lead to potent biological activities .

Future research could focus on exploring the biological effects of N-[5-(methylamino)-2-nitrophenyl]acetamide, particularly its potential antimicrobial or anticancer properties. Additionally, structural modifications to enhance solubility or target specificity could be investigated.

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